Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 574738-67-3
VCID: VC8280722
InChI: InChI=1S/C16H24N2O5/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3
SMILES: COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCOCC2
Molecular Formula: C16H24N2O5
Molecular Weight: 324.37 g/mol

Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester

CAS No.: 574738-67-3

Cat. No.: VC8280722

Molecular Formula: C16H24N2O5

Molecular Weight: 324.37 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester - 574738-67-3

Specification

CAS No. 574738-67-3
Molecular Formula C16H24N2O5
Molecular Weight 324.37 g/mol
IUPAC Name methyl 2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate
Standard InChI InChI=1S/C16H24N2O5/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3
Standard InChI Key BTAHRWNIQKFPKK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCOCC2
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCOCC2

Introduction

Chemical Identity and Structural Features

Nomenclature and Isomeric Considerations

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often as an intermediate in the production of gefitinib, a tyrosine kinase inhibitor used in non-small cell lung cancer therapy . Key steps include:

  • Etherification: Reaction of a nitro-substituted benzaldehyde derivative with 3-chloropropoxy morpholine under basic conditions to introduce the morpholinylpropoxy chain .

  • Oxidation and Reduction: Conversion of the aldehyde group to a carboxylic acid followed by nitro group reduction to an amine .

  • Cyclization: Treatment with formic acid to form the quinazoline core, a critical structural feature in gefitinib .

A representative synthesis pathway is outlined below:

Nitrobenzaldehyde derivative3-chloropropoxy morpholine, baseIntermediate IIIOxidation/Reduction2-Amino benzoic acid derivativeFormic acidQuinazoline intermediate\text{Nitrobenzaldehyde derivative} \xrightarrow{\text{3-chloropropoxy morpholine, base}} \text{Intermediate III} \xrightarrow{\text{Oxidation/Reduction}} \text{2-Amino benzoic acid derivative} \xrightarrow{\text{Formic acid}} \text{Quinazoline intermediate}

Green Chemistry Considerations

Modern synthetic approaches emphasize solvent selection (e.g., ethanol/water mixtures) and catalyst recycling to minimize environmental impact. Continuous flow reactors are increasingly employed to enhance yield (reported up to 85%) and reduce reaction times .

Physicochemical Properties

Physical Parameters

PropertyValueSource
Molecular Weight324.37 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point495.9 ± 45.0 °C
Flash Point253.7 ± 28.7 °C
LogP (Partition Coefficient)1.57

Spectroscopic Data

  • Mass Spectrometry: Exact mass = 324.168518 g/mol .

  • PSA (Polar Surface Area): 83.25 Ų, indicating moderate polarity .

Pharmaceutical Applications

Role in Gefitinib Synthesis

The compound serves as a precursor in gefitinib manufacturing. During the final stages, it undergoes condensation with 3-chloro-4-fluoroaniline to form the quinazoline core, followed by purification via column chromatography . This pathway avoids problematic reagents like sodium dithionite, enhancing industrial feasibility .

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